molecular formula C13H17ClO2 B8781722 2,6-diisopropylphenyl chloroformate CAS No. 7693-49-4

2,6-diisopropylphenyl chloroformate

Cat. No.: B8781722
CAS No.: 7693-49-4
M. Wt: 240.72 g/mol
InChI Key: OCXOOAMLBGDWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisopropylphenyl chloroformate (CAS 7693-49-4) is an aryl chloroformate ester with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.73 g/mol . It is characterized by a bulky 2,6-diisopropylphenyl group attached to a chloroformate (ClCO-O-) moiety. This compound is commercially available with a purity of ≥95% and is primarily employed as a reagent in organic synthesis, particularly for introducing the sterically hindered 2,6-diisopropylphenyl group into target molecules . For instance, it has been utilized to synthesize antimicrobial imidazolium salts, such as N(2,6-diisopropylphenyl)imidazolium chloride, which exhibit potent activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MIC) < 0.6 μg/mL .

Properties

CAS No.

7693-49-4

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] carbonochloridate

InChI

InChI=1S/C13H17ClO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-13(14)15/h5-9H,1-4H3

InChI Key

OCXOOAMLBGDWQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2,6-diisopropylphenyl chloroformate involves its reactivity with nucleophiles. The carbonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The bulky 2,6-diisopropylphenyl group introduces significant steric hindrance, which can slow nucleophilic substitution reactions compared to the smaller, more flexible cyclopentyl group .
  • Solubility: The aromatic structure of this compound likely reduces its solubility in polar solvents relative to cyclopentyl chloroformate, which has a non-aromatic, aliphatic framework.
  • Purity : Both compounds are available in high purity (≥95–97.5%), ensuring reliability in synthetic applications .

Research Findings and Implications

  • Antimicrobial Derivatives : Derivatives of this compound, such as N(2,6-diisopropylphenyl)imidazolium chloride, demonstrate superior antimicrobial activity compared to analogues with less bulky substituents (e.g., mesityl group), highlighting the critical role of steric bulk in biological efficacy .
  • Synthetic Versatility : Cyclopentyl chloroformate’s compact structure enables rapid reaction kinetics, making it ideal for high-throughput syntheses, whereas this compound is reserved for specialized applications requiring steric control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.